2-chloro-4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
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Description
2-chloro-4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and is known for its unique chemical properties, which make it useful for a variety of research purposes. In
Scientific Research Applications
Crystallography and Structural Insights
This compound has been studied crystallographically, revealing its molecular structure. The crystallographic data indicate that it is triclinic, with specific unit cell parameters. The arrangement of atoms and their coordinates provides valuable insights into its three-dimensional structure . Researchers can use this information to understand its packing, intermolecular interactions, and potential binding sites.
Organic Synthesis and Reaction Intermediates
a. Building Block for Heterocyclic Compounds: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. Researchers can use it in multistep syntheses to create diverse heterocyclic compounds.
b. Leimgruber-Batcho Reaction: 2-Chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide can participate in the Leimgruber-Batcho reaction. By reacting it with appropriate reagents, chemists can access 6-chloro-5-fluoroindole, a versatile intermediate in pharmaceutical synthesis .
Pharmacological Studies
a. mGluR1 Antagonism: Researchers have identified related analogs as potent mGluR1 antagonists. Investigating this compound’s activity against metabotropic glutamate receptor 1 (mGluR1) could provide insights into its neurological effects and potential therapeutic applications .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c1-19-14(4-6-20-7-5-14)9-17-13(18)11-3-2-10(16)8-12(11)15/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVCHNQBYZEASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide |
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